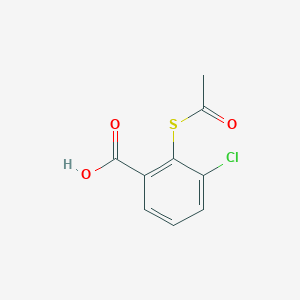

2-Acetylthio-3-chlorobenzoic acid

Descripción

2-Acetylthio-3-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 3-position and an acetylthio (-SCOCH₃) group at the 2-position of the aromatic ring. This combination of functional groups imparts unique physicochemical properties, including altered solubility, acidity, and reactivity compared to simpler benzoic acid derivatives. The acetylthio group, a thioester, is electron-withdrawing and may enhance metabolic stability in pharmaceutical applications, while the chlorine atom contributes to steric and electronic effects .

Propiedades

Fórmula molecular |

C9H7ClO3S |

|---|---|

Peso molecular |

230.67 g/mol |

Nombre IUPAC |

2-acetylsulfanyl-3-chlorobenzoic acid |

InChI |

InChI=1S/C9H7ClO3S/c1-5(11)14-8-6(9(12)13)3-2-4-7(8)10/h2-4H,1H3,(H,12,13) |

Clave InChI |

JLELLEVRYCFOKF-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)SC1=C(C=CC=C1Cl)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Amino-3-chlorobenzoic Acid ()

Structural Differences :

- Substituents: 2-amino (-NH₂) and 3-chloro (-Cl) groups.

- Functional Group Reactivity: The amino group participates in hydrogen bonding and undergoes diazotization or acylation reactions, whereas the acetylthio group in 2-acetylthio-3-chlorobenzoic acid is more lipophilic and reactive toward nucleophiles (e.g., hydrolysis or transesterification).

Physicochemical Properties :

- Solubility: Higher solubility in polar solvents (e.g., water, ethanol) due to the amino group’s hydrogen-bonding capacity.

- Acidity: The amino group slightly reduces acidity (pKa ~3.5–4.0) compared to unsubstituted benzoic acid (pKa ~4.2), while the electron-withdrawing acetylthio group in 2-acetylthio-3-chlorobenzoic acid likely lowers the pKa further.

(3-Chlorobenzyl)thio]acetic Acid (CAS 34722-33-3, )

Structural Differences :

- Backbone : A thioether (-S-) links a 3-chlorobenzyl group to an acetic acid moiety, distinct from the thioester and benzoic acid core of 2-acetylthio-3-chlorobenzoic acid.

- Electronic Effects : The thioether is less electron-withdrawing than a thioester, reducing reactivity toward hydrolysis.

Physicochemical Properties :

- Solubility : Lower water solubility due to the hydrophobic benzyl group.

- Stability : Thioethers are more stable under physiological conditions compared to thioesters, which are prone to enzymatic cleavage.

Comparative Data Table

| Property | 2-Acetylthio-3-chlorobenzoic Acid | 2-Amino-3-chlorobenzoic Acid | (3-Chlorobenzyl)thio]acetic Acid |

|---|---|---|---|

| Molecular Formula | C₉H₇ClO₃S | C₇H₆ClNO₂ | C₉H₉ClO₂S |

| Key Substituents | 2-Acetylthio, 3-Cl | 2-Amino, 3-Cl | (3-Cl-benzyl)thio, acetic acid |

| Solubility in Water | Low (estimated) | Moderate | Very low |

| Reactivity | High (thioester hydrolysis) | Moderate (amino acylation) | Low (thioether stability) |

| Acidity (pKa) | ~2.8–3.2 (estimated) | ~3.5–4.0 | ~4.5–5.0 |

| Primary Applications | Drug intermediates | Dyes, NSAIDs | Chemical synthesis |

Key Research Findings

Substituent Effects on Reactivity :

- Thioesters (as in 2-acetylthio-3-chlorobenzoic acid) are more reactive than thioethers or amines, making them suitable for prodrug designs where controlled release is required .

- Chlorine at the 3-position enhances electrophilic aromatic substitution resistance but may increase toxicity in biological systems .

Biological Implications: The acetylthio group’s lipophilicity may improve blood-brain barrier penetration compared to 2-amino-3-chlorobenzoic acid, which is more polar .

Synthetic Utility: (3-Chlorobenzyl)thio]acetic acid’s stability makes it a preferred intermediate for non-pharmaceutical applications, whereas 2-acetylthio-3-chlorobenzoic acid’s reactivity aligns with targeted drug delivery systems .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.